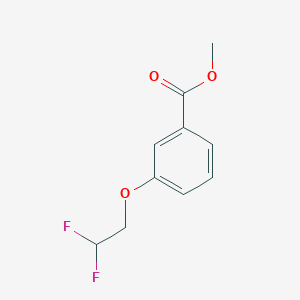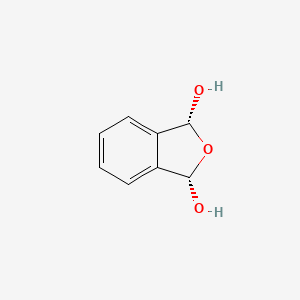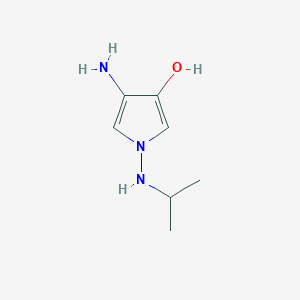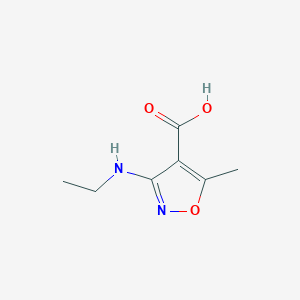![molecular formula C12H11N3O2 B12872844 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- CAS No. 89812-80-6](/img/structure/B12872844.png)
1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- is a heterocyclic organic compound. It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a carboxamide group attached to the second position of the pyrrole ring. The compound also features an aminocarbonyl group attached to a phenyl ring, which is connected to the nitrogen atom of the carboxamide group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can lead to the formation of pyrrolidine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds, including enzyme inhibitors and receptor modulators. In medicine, derivatives of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities . Industrially, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain derivatives of this compound have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial properties . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- can be compared with other similar compounds, such as pyrrole-2-carboxamide and pyrrole-2-carboxylic acid. While these compounds share the pyrrole ring structure, the presence of different functional groups imparts unique properties and reactivity to each compound. For instance, pyrrole-2-carboxamide lacks the aminocarbonyl-phenyl group, which may affect its biological activity and chemical reactivity . Similarly, pyrrole-2-carboxylic acid has a carboxylic acid group instead of a carboxamide group, influencing its solubility and reactivity in different chemical environments .
Propriétés
Numéro CAS |
89812-80-6 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17) |
Clé InChI |
HMQDMIUBSPHDMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)

![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)





![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)


![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
